2-(2-Chloropyridin-4-yl)-4-phenylthiazole
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Overview
Description
2-(2-Chloropyridin-4-yl)-4-phenylthiazole is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyridine ring, with a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-phenylthiazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst . The general reaction conditions include:
Reagents: 2-chloropyridine-4-boronic acid, 4-bromothiazole, phenylboronic acid
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Aminopyridine or thiopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets. For instance, as a LOXL2 inhibitor, it binds to the active site of the enzyme, preventing the oxidation of lysine residues in collagen and elastin . This inhibition can reduce fibrosis and has potential therapeutic applications in treating fibrotic diseases.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Chloropyridin-4-yl)methanamine
- **4-Phenylthiazole
- **2-Chloropyridine
Uniqueness
2-(2-Chloropyridin-4-yl)-4-phenylthiazole is unique due to its dual functionality, combining the properties of both the pyridine and thiazole rings
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activity opens up possibilities for therapeutic applications.
Properties
Molecular Formula |
C14H9ClN2S |
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Molecular Weight |
272.8 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C14H9ClN2S/c15-13-8-11(6-7-16-13)14-17-12(9-18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
CYTLYFBKCAMINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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